4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid
Description
4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is a substituted benzoic acid derivative. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Properties
IUPAC Name |
4-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-8-2-3-9(13(20)21)10(6-8)7-1-4-12(16)11(5-7)14(17,18)19/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWVBOXKFYVBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691848 | |
| Record name | 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-62-4 | |
| Record name | 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the following steps:
Formation of Grignard Reagent: Magnesium powder and a small amount of iodine are added to a reaction flask under a nitrogen atmosphere. Anhydrous tetrahydrofuran and 2-bromo-5-fluorotrifluoromethylbenzene are then added, and the mixture is heated to reflux for 2 hours to form the Grignard reagent.
Carboxylation: The reaction mixture is cooled to room temperature, and carbon dioxide is introduced. The mixture is stirred overnight.
Acidification and Extraction: Hydrochloric acid is added to acidify the reaction mixture. The organic layer is extracted with ethyl acetate, dried, and concentrated.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a potential lead compound for the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness: 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the presence of multiple fluorine atoms and a trifluoromethyl group, which confer distinct chemical properties. These features can enhance its reactivity, stability, and binding affinity in various applications, making it a valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
